5,6-difluoro-1,2-benzoxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-difluoro-1,2-benzoxazole-3-carbaldehyde: is a chemical compound belonging to the benzoxazole family, characterized by the presence of fluorine atoms at the 5th and 6th positions of the benzoxazole ring and an aldehyde group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes under specific reaction conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different functional groups at specific positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,6-difluoro-1,2-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
5,6-difluoro-1,2-benzoxazole: Lacks the aldehyde group at the 3rd position.
1,2-benzoxazole-3-carbaldehyde: Lacks the fluorine atoms at the 5th and 6th positions.
5,6-dichloro-1,2-benzoxazole-3-carbaldehyde: Contains chlorine atoms instead of fluorine atoms at the 5th and 6th positions.
Uniqueness: 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde involves the synthesis of 5,6-difluoro-2-nitrophenol, which is then converted to the desired compound through a series of reactions.", "Starting Materials": [ "2,4-difluoronitrobenzene", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium nitrite (NaNO2)", "Copper(I) bromide (CuBr)", "Dimethyl sulfoxide (DMSO)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Sodium carbonate (Na2CO3)", "Chloroacetaldehyde dimethyl acetal (C5H11ClO2)" ], "Reaction": [ "Step 1: Nitration of 2,4-difluoronitrobenzene with a mixture of concentrated sulfuric acid and nitric acid to obtain 5,6-difluoro-2-nitrophenol.", "Step 2: Reduction of 5,6-difluoro-2-nitrophenol with sodium borohydride in the presence of acetic acid to obtain 5,6-difluoro-2-aminophenol.", "Step 3: Diazotization of 5,6-difluoro-2-aminophenol with sodium nitrite and hydrochloric acid to obtain 5,6-difluoro-2-diazo-1-nitrophenol.", "Step 4: Reaction of 5,6-difluoro-2-diazo-1-nitrophenol with copper(I) bromide in the presence of DMSO to obtain 5,6-difluoro-2-diazo-1,3-dihydroxybenzene.", "Step 5: Reaction of 5,6-difluoro-2-diazo-1,3-dihydroxybenzene with chloroacetaldehyde dimethyl acetal in the presence of sodium carbonate to obtain 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde." ] } | |
CAS-Nummer |
2680529-14-8 |
Molekularformel |
C8H3F2NO2 |
Molekulargewicht |
183.11 g/mol |
IUPAC-Name |
5,6-difluoro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-4-7(3-12)11-13-8(4)2-6(5)10/h1-3H |
InChI-Schlüssel |
DRSMQODAIMNBDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)ON=C2C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.